Product packaging for Brolamfetamine(Cat. No.:CAS No. 32156-26-6)

Brolamfetamine

Cat. No.: B10761062
CAS No.: 32156-26-6
M. Wt: 274.15 g/mol
InChI Key: FXMWUTGUCAKGQL-UHFFFAOYSA-N
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Description

Brolamfetamine, also known as 2,5-dimethoxy-4-bromoamphetamine (DOB), is a potent synthetic psychedelic compound belonging to the phenethylamine class . It is characterized as a serotonergic psychedelic and is a valuable research chemical for studying the serotonin receptor system, specifically as a selective agonist of the 5-HT 2A , 5-HT 2B , and 5-HT 2C receptors . Its high potency and selectivity make it a crucial tool in neuropharmacology for investigating the structure and function of the 5-HT2 receptor subfamily, receptor binding affinities, and downstream signaling pathways . First synthesized by Alexander Shulgin , this compound is noted for its extremely long duration of action, which can extend beyond 24 hours in some reports . Researchers utilize this compound to probe the mechanisms of hallucinogens and to model serotonergic activity in the central nervous system. The compound is offered as a high-purity analytical reference standard to ensure reliable and reproducible results in laboratory settings. Applications: • Neuropharmacological Research • Serotonin Receptor Studies (5-HT 2A , 5-HT 2B , 5-HT 2C ) • Analytical Chemistry and Method Development Important Notice: This product is strictly for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. This compound is a controlled substance in many jurisdictions (e.g., U.S. Schedule I) . All necessary licenses and permits must be obtained by the purchaser to comply with local, state, and federal regulations for the handling of controlled substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrNO2 B10761062 Brolamfetamine CAS No. 32156-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMWUTGUCAKGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5050428
Record name Brolamfetamine
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Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64638-07-9, 32156-26-6
Record name DOB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64638-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brolamfetamine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,5-dimethoxyamphetamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01484
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brolamfetamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROLAMFETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67WJC4Y2QY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Structural Analogues

General Synthetic Methodologies and Precursors

Brolamfetamine (B1667869), chemically known as 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine, is a substituted phenethylamine (B48288) synthesized through various chemical routes. wikipedia.orgnih.gov The synthesis generally involves the construction of the substituted phenylpropanone backbone followed by amination.

Key precursors in the synthesis of this compound include 2,5-dimethoxybenzaldehyde (B135726) and 2,5-dimethoxyphenyl-2-propanone (2,5-P2P). ucc.iecqu.edu.cn The latter can be brominated to form 4-bromo-2,5-dimethoxyphenyl-2-propanone (4-Br-2,5-P2P), a direct precursor to this compound. ucc.ie The starting material for these precursors is often p-methoxyphenol or 1,4-dimethoxybenzene (B90301). cqu.edu.cngoogle.com

Several synthetic routes have been explored:

From 2,5-dimethoxybenzaldehyde: This valuable intermediate can be synthesized by formylating 1,4-dimethoxybenzene or by methylating 2-hydroxy-5-methoxybenzaldehyde, which is obtained from the formylation of 4-methoxyphenol. google.comchemicalbook.com The aldehyde is then converted to the corresponding nitrostyrene, which is subsequently reduced to the amine.

The Phenylacetic Acid Route: This method involves using 2,5-dimethoxyphenylacetic acid (2,5-PAA) as a starting material to produce the ketone precursor 2,5-P2P. ucc.ie While feasible, this route provides relatively low yields of the ketone product (around 35-38%). ucc.ie

The Darzens Route: This approach has been found to be a more efficient method for producing the ketone precursors 2,5-P2P and 4-Br-2,5-P2P, with superior yields of approximately 50-60%. ucc.ie

Bromination Step: The introduction of the bromine atom at the 4-position of the phenyl ring is a crucial step. ucc.ie This can be performed on various intermediates. Bromination of 2,5-dimethoxyphenylacetic acid is reported to be a clean, high-yielding reaction. ucc.ie In contrast, brominating 2,5-dimethoxybenzaldehyde or the ketone precursor 2,5-P2P can be less predictable, often resulting in multiple brominated byproducts and impacting the purity of the final compound. ucc.ieupm.edu.my

Design and Theoretical Synthesis of this compound Derivatives

The design of structural analogues of this compound is a key strategy in medicinal chemistry to probe the molecular interactions with biological targets, primarily the serotonin (B10506) 5-HT2A receptor. researchgate.netacs.org These studies aim to understand how specific structural modifications affect receptor binding and functional activity.

Design Strategies:

Conformational Restriction: One approach involves creating conformationally restricted analogues to reduce the flexibility of the molecule. acs.org For example, 2,5-dimethoxyphenylpiperidines have been designed as rigid scaffolds that mimic a specific conformation of the phenethylamine side chain, providing insight into the optimal geometry for receptor interaction. acs.org

Substituent Modification: A primary focus of derivative design is the modification of substituents on the phenyl ring. acs.org The bromine atom at the 4-position is often replaced with other halogens (fluorine, chlorine) or with electron-withdrawing groups like trifluoromethyl (TFM) and nitrile to study how electronic properties and substituent size influence activity. acs.org

Scaffold Alteration: Changes are also made to other parts of the molecule. This includes modifying the methoxy (B1213986) groups at the 2- and 5-positions or altering the alpha-methyl group on the ethylamine (B1201723) side chain. wikipedia.orgacs.org

The theoretical synthesis of these derivatives follows established organic chemistry principles. For instance, the synthesis of novel derivatives often starts with a custom-synthesized precursor that already contains the desired substituent. mdpi.com A general synthetic scheme might involve the condensation of a substituted carboxylic acid with hydroxylamine (B1172632) to form a Weinreb amide, followed by reaction with a Grignard reagent to produce a ketone intermediate. mdpi.com This ketone can then be further modified and ultimately converted to the target amine, a strategy that allows for the systematic creation of a library of related compounds for biological evaluation. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of Phenethylamine Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of phenethylamine analogues, including this compound, relates to their biological activity. nih.govresearchgate.net These studies have identified key structural features that govern their interaction with serotonin receptors. biomolther.org

The substituents on the phenethylamine scaffold have a profound impact on receptor affinity and efficacy, particularly at the 5-HT2A receptor. researchgate.netbiomolther.org

2,5-Dimethoxy Groups: The presence of methoxy groups at the 2- and 5-positions of the phenyl ring is a well-established motif that confers high agonist potency at the 5-HT2A receptor. researchgate.net

4-Position Substituent: This position is a critical determinant of activity. acs.org Small, electron-withdrawing halogen atoms (F, Cl, Br, I) at this position generally result in high affinity for the 5-HT2A receptor. researchgate.net The volume and electronic nature of this substituent can modulate selectivity between serotonin and dopamine (B1211576) transporters. mdpi.comnih.gov

Alpha-Methyl Group (α-CH3): The methyl group on the ethylamine side chain, which makes the compound an amphetamine analogue, significantly influences potency. wikipedia.org Its removal from this compound (DOB) yields 2C-B, a compound with reduced affinity and weaker agonist activity at the 5-HT2A receptor. wikipedia.orgchemeurope.com

N-Alkylation: Substitution on the terminal amine group can also impact activity, though the effects can be complex and depend on the nature of the substituent. nih.gov

The following table summarizes the general SAR trends for 4-substituted-2,5-dimethoxyphenethylamines.

PositionSubstituentEffect on 5-HT2A Receptor Affinity/PotencyReference
4-Br (Bromo)High Potency wikipedia.org
4-Cl (Chloro)High Affinity nih.govresearchgate.net
4-I (Iodo)High Potency researchgate.net
4-CH3 (Methyl)Maintains Affinity nih.gov
4-CF3 (Trifluoromethyl)Potent Agonist Activity acs.org
α-carbonRemoval of -CH3Reduces Affinity and Potency wikipedia.orgchemeurope.com
2,5-OCH3 (Methoxy)Confers High Potency researchgate.net

Chirality plays a crucial role in the biological activity of this compound. nih.gov The molecule possesses a chiral center at the alpha-carbon of the ethylamine side chain, meaning it exists as two non-superimposable mirror-image molecules called enantiomers: (R)-brolamfetamine and (S)-brolamfetamine. wikipedia.orgwikipedia.org

Biological systems, including receptors, are themselves chiral. nih.govpsu.edu This means they can differentiate between the two enantiomers of a chiral drug, often leading to significant differences in pharmacological activity. numberanalytics.comnih.gov The interaction is often described by a "lock-and-key" model, where one enantiomer fits the receptor's binding site much more effectively than the other. numberanalytics.comyoutube.com

For this compound (DOB), extensive research has shown that the (R)-(−)-enantiomer is the more potent or active form (the eutomer). wikipedia.orgchemeurope.com This stereoselectivity is noteworthy because for many other psychoactive phenethylamines, the (S)-isomer is the more potent one. wikipedia.org The higher activity of the (R)-isomer of this compound suggests a distinct binding orientation or interaction with the 5-HT2A receptor compared to other related compounds. wikipedia.orgchemeurope.com This difference underscores the importance of the precise three-dimensional arrangement of atoms for effective drug-receptor interaction and subsequent biological response. nih.govnumberanalytics.com

Molecular Pharmacology and Neurochemical Mechanisms

Serotonergic Receptor System Interactions

Brolamfetamine's significant effects are primarily mediated through its activity as an agonist at serotonin (B10506) 5-HT2 receptors. wikipedia.org This interaction is central to its classification as a serotonergic psychedelic.

This compound (B1667869) exhibits a notable degree of selectivity for the 5-HT2 receptor family over other serotonin receptor subtypes and monoamine transporters. wikipedia.org Its binding affinity is highest for the 5-HT2A and 5-HT2C receptors, with a slightly lower affinity for the 5-HT2B receptor. This selectivity makes it a valuable ligand in scientific research for probing the function of the 5-HT2 receptor system. ncats.io

The table below details the binding affinities (Ki, nM) of this compound for various serotonergic receptors. Lower Ki values indicate a stronger binding affinity.

Table 1: this compound Binding Affinities (Ki, nM) at Serotonin Receptors

Receptor Binding Affinity (Ki, nM)
5-HT2A 0.58
5-HT2B 6.7
5-HT2C 1.5

Data sourced from studies on human receptors. wikipedia.org

The 5-HT2 receptor subtypes are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway. nih.gov Upon agonist binding, such as with this compound, the receptor activates phospholipase C (PLC). frontiersin.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade leads to an increase in the intracellular concentration of free calcium (Ca2+) and the activation of Protein Kinase C (PKC). nih.govnih.gov

However, an interesting distinction has been observed in vivo. In contrast to a serotonin-releasing agent like MDMA, this compound does not appear to cause a significant activation of Protein Kinase C (PKC) in the brains of rodents. wikipedia.org The activation of PKC by MDMA is thought to be dependent on its uptake by the serotonin transporter (SERT). wikipedia.org This suggests that this compound's primary mechanism of action is direct receptor agonism, which initiates the canonical signaling cascade, rather than transporter-mediated effects that might lead to a more widespread or distinct pattern of PKC activation.

Monoaminergic Transporter Interactions

A defining feature of this compound's pharmacology, which distinguishes it from many other substituted amphetamines, is its exceptionally low affinity for the major monoamine transporters. wikipedia.org

Research indicates that this compound has a negligible ability to bind to the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). wikipedia.org The binding affinities are in the micromolar range, which is considered pharmacologically insignificant for direct transporter interaction, especially when compared to its potent, nanomolar affinity for 5-HT2 receptors.

The table below summarizes the binding affinities of this compound at the primary monoamine transporters.

Table 2: this compound Binding Affinities (Ki, nM) at Monoamine Transporters

Transporter Binding Affinity (Ki, nM)
SERT (Serotonin) >10,000
NET (Norepinephrine) >10,000
DAT (Dopamine) >10,000

Data sourced from studies on human transporters. wikipedia.org

Monoamine transporters are the primary targets for classical psychostimulants like amphetamine and cocaine. These drugs act as either reuptake inhibitors (blocking the transporter) or releasing agents (being transported into the neuron and causing reverse transport of neurotransmitters). nih.govnih.gov For example, amphetamine and methamphetamine are substrates for DAT and NET, causing the efflux of dopamine and norepinephrine, while MDMA is a potent substrate and releaser at the serotonin transporter (SERT). nih.govnih.gov

This compound's molecular structure includes the amphetamine backbone, yet its mechanism of action diverges significantly. Its extremely low affinity for SERT, NET, and DAT indicates that it is neither a potent reuptake inhibitor nor a substrate-type releasing agent. wikipedia.org This is a critical distinction, as the primary pharmacological effects of this compound are not derived from increasing synaptic concentrations of serotonin, dopamine, or norepinephrine via transporter modulation. Instead, its effects are a direct consequence of its potent agonist activity at postsynaptic 5-HT2 receptors. This profile contrasts sharply with compounds like MDMA, whose effects are highly dependent on interaction with and transport by SERT. wikipedia.org

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that modulates the activity of monoaminergic systems, including dopamine, norepinephrine, and serotonin. wikipedia.orgnih.govnih.gov It is activated by endogenous trace amines such as β-phenethylamine, tyramine, and tryptamine. wikipedia.org The activation of TAAR1 is an area of significant research for its potential in treating neuropsychiatric disorders. nih.govnih.govmdpi.com

Interactive Data Table: this compound Activity at TAAR1

Species Receptor Activity Potency
Human TAAR1 Agonist Very Weak wikipedia.orgwikipedia.org

Enzyme Interactions and Theoretical Biotransformation Pathways

The biotransformation of this compound has not been extensively characterized in clinical studies. However, based on its chemical structure as a substituted amphetamine, its metabolic fate can be theoretically extrapolated from known pathways involving monoamine oxidase and cytochrome P450 enzymes.

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the degradation of monoamine neurotransmitters. nih.gov Amphetamine and its derivatives are known to interact with these enzymes. nih.gov Amphetamine itself, the parent compound of this compound, acts as a selective and reversible competitive inhibitor of MAO-A. nih.gov

The structure of this compound, which features an alpha-methyl group characteristic of amphetamines, suggests a potential for MAO inhibition. nih.gov Structural modifications to the phenethylamine (B48288) skeleton, such as the alpha-methylation that converts a substrate into an inhibitor, are critical in defining the nature of the interaction with MAO. nih.gov Furthermore, substitutions on the aromatic ring, like the methoxy (B1213986) and bromine groups in this compound, are known to modulate the inhibitory properties of amphetamine derivatives. Therefore, it is theoretically plausible that this compound could act as an inhibitor of MAO, most likely MAO-A, similar to its parent compound. This inhibition would theoretically lead to an increase in the synaptic availability of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. However, the specific potency and selectivity of this compound for MAO isoforms remain to be experimentally determined.

Interactive Data Table: Theoretical MAO Interaction Profile

Enzyme Predicted Interaction Basis of Hypothesis Potential Consequence
MAO-A Competitive Inhibition nih.gov Amphetamine scaffold; alpha-methylation nih.gov Increased synaptic levels of serotonin and norepinephrine

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for Phase I metabolism of a vast number of xenobiotics, including many drugs. nih.govopenanesthesia.org The metabolism of amphetamine-type stimulants is known to be regulated by the polymorphic CYP2D6 isozyme. nih.gov Compounds structurally related to this compound, such as MDMA, are high-affinity substrates for CYP2D6. nih.gov

Given this precedent, it is highly probable that the primary metabolic pathway for this compound involves the CYP450 system, with CYP2D6 playing a central role. nih.gov Theoretical biotransformation pathways would include:

O-demethylation: Removal of one or both of the methoxy groups from the phenyl ring. This is a common metabolic reaction for methoxylated amphetamines.

Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring, a typical CYP-mediated oxidative reaction. mdpi.com

N-dealkylation/Oxidation: While this compound is a primary amine, oxidative deamination can occur, leading to the formation of a ketone.

Beta-hydroxylation: Oxidation at the carbon atom adjacent to the phenyl ring.

These metabolic transformations would serve to increase the hydrophilicity of the molecule, facilitating its subsequent conjugation (Phase II metabolism) and renal excretion. nih.gov The specific metabolites and the precise contribution of different CYP isozymes (e.g., CYP1A2, CYP3A4, which also metabolize some amphetamines) to the clearance of this compound require formal investigation.

Interactive Data Table: Theoretical CYP450-Mediated Metabolic Reactions

Reaction Type Probable Enzyme(s) Position on Molecule Resulting Functional Group
O-Demethylation CYP2D6 nih.gov 2- and 5-position methoxy groups Hydroxyl (-OH)
Aromatic Hydroxylation CYP2D6 nih.govmdpi.com Phenyl ring Hydroxyl (-OH)

Metabolic Studies and Metabolite Identification Preclinical and in Vitro

Identification of Primary Metabolic Pathways

Research indicates that Brolamfetamine (B1667869) is metabolized predominantly through two main oxidative pathways. nih.govresearchgate.net These pathways are O-demethylation and oxidative deamination, which can occur independently or in sequence. nih.gov

O-demethylation is a significant metabolic route for this compound, involving the removal of a methyl group from one of the two methoxy (B1213986) groups (at positions 2 and 5) on the aromatic ring. nih.gov This enzymatic process results in the formation of phenolic metabolites. researchgate.netresearchgate.net Studies have confirmed the creation of both 2-O-desmethyl and 5-O-desmethyl metabolites. researchgate.net Of these, the 5-O-desmethyl metabolite is reported to be the predominant one found in human urine samples. researchgate.net Further metabolism can occur through the demethylation of both methoxy groups, a pathway known as O,O-bisdemethylation. nih.gov

The second major pathway is oxidative deamination, a common metabolic process for amphetamine and its derivatives. nih.govwikipedia.org This reaction is catalyzed by enzymes such as monoamine oxidase and involves the removal of the amine group from the side chain. wikipedia.orgnih.gov This deamination leads to the formation of a corresponding aldehyde, which is then further metabolized by oxidation to a carboxylic acid or by reduction to an alcohol. nih.govresearchgate.net Studies have identified metabolites consistent with deamination followed by reduction to the corresponding alcohol and O-demethylation followed by oxidative deamination to the corresponding ketone. nih.gov

Characterization of Metabolite Structures

Through the use of analytical techniques such as gas chromatography-mass spectrometry (GC-MS), several metabolites of this compound have been identified in preclinical studies. nih.govresearchgate.netnih.gov The most consistently reported major metabolite is 2-methoxy-5-hydroxy-4-bromoamphetamine (2M5H4BA), formed via O-demethylation at the 5-position. researchgate.netresearchgate.net

The table below details the primary metabolites identified in research.

Metabolite NameAbbreviationMetabolic Pathway(s)Source(s)
2-methoxy-5-hydroxy-4-bromoamphetamine2M5H4BAO-Demethylation researchgate.netresearchgate.netnih.gov
2-hydroxy-5-methoxy-4-bromoamphetamine-O-Demethylation researchgate.net
Metabolites from Oxidative Deamination-Oxidative Deamination, Reduction/Oxidation nih.govresearchgate.net
O,O-bisdemethylated Metabolites-O,O-bisdemethylation nih.gov

Biotransformation in Experimental Models

The metabolism of this compound has been primarily studied using in vivo rat models and in vitro preparations like rat liver microsomes. nih.govresearchgate.netnih.gov In these experimental setups, rats are administered the compound, and samples such as urine, plasma, and various tissues (liver, brain, lung) are collected over time for analysis. researchgate.netnih.gov

A study involving the administration of this compound to rats found that the parent drug and its main metabolite, 2M5H4BA, could be detected and quantified in plasma and tissues using GC-MS. researchgate.netnih.gov The results showed that after oral administration, there was a significant first-pass effect, indicating substantial metabolism in the liver before the compound reached systemic circulation. nih.gov Peak plasma levels of this compound (320 ng/mL) and 2M5H4BA (203 ng/mL) were reached one hour after oral dosing. researchgate.netnih.gov In contrast, subcutaneous administration resulted in higher plasma levels of the parent drug and relatively lower formation of the metabolite. researchgate.netnih.gov These studies utilize liver microsomes, which are fractions of the endoplasmic reticulum enriched with cytochrome P450 (CYP) enzymes responsible for the metabolism of many compounds. nih.gov

Analytical Chemistry Methodologies for Research and Identification

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of brolamfetamine (B1667869), serving to separate the analyte from complex matrices and other structurally similar compounds. The choice of technique depends on the specific requirements of the analysis, such as the nature of the sample and the desired resolution and speed.

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like amphetamines. researchgate.net For this compound and its analogs, GC is often coupled with mass spectrometry (GC-MS). mdpi.comnih.gov The separation is typically performed on capillary columns, with non-polar columns like DB-1ms and DB-5ms being effective for separating bromoamphetamine analogs. nih.gov

A key aspect of GC analysis for amphetamines is the potential need for derivatization. mdpi.com This process involves chemically modifying the analyte to improve its volatility and thermal stability, leading to better chromatographic peak shape and resolution. For bromoamphetamine analogs, derivatization with agents like trifluoroacetyl (TFA) or trimethylsilyl (TMS) has been shown to be successful. nih.gov Studies have demonstrated that the free bases, TFA derivatives, and TMS derivatives of this compound regioisomers can be completely separated on DB-1ms and DB-5ms columns. nih.gov The elution order of the isomers is consistent, with the 2-positional isomer eluting before the 3-positional and 4-positional isomers. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater separation power, which is particularly useful for complex samples where it can resolve minor compounds that may serve as markers for identification or origin. aic.gov.au

Table 1: Gas Chromatography Parameters for Bromoamphetamine Analog Separation

Parameter Description Source
Columns DB-1ms, DB-5ms nih.gov
Analytes Free bases, Trifluoroacetyl (TFA) derivatives, Trimethylsilyl (TMS) derivatives nih.gov
Separation Outcome Complete separation of 2-, 3-, and 4-positional isomers nih.gov
Elution Order 2-positional isomer > 3-positional isomer > 4-positional isomer nih.gov

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a primary technique for the analysis of this compound in various matrices, including seized blotters. researchgate.netnih.gov This method is advantageous as it often does not require the derivatization step that is common in GC analysis. mdpi.com

The separation is typically achieved using reversed-phase columns, such as a C18 column. researchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed. researchgate.netnih.gov This allows for the effective separation of this compound from its precursors and other related substances. For instance, a method for identifying DOB and its precursor, 2,5-dimethoxyamphetamine (DMA), in blotters used a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile, achieving separation in a total run time of about 25 minutes. researchgate.net LC-MS/MS is often the preferred method for biological and environmental samples due to its high selectivity and low quantification limits. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional LC, offering faster analysis times, greater resolution, and improved sensitivity. mdpi.com These benefits are achieved by using columns with smaller particle sizes (typically under 2 µm) and instrumentation capable of handling higher pressures. mdpi.com

For the analysis of psychoactive substances, including amphetamine analogues, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool. mdpi.comunito.it The separation can be accomplished in a very short time, often less than 10 minutes. mdpi.com A typical setup involves a C18 analytical column (e.g., Poroshell 120 EC-C18 or ACQUITY UPLC BEH C18) and a gradient mobile phase, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. mdpi.comfrontiersin.org This high-throughput capability is particularly valuable in forensic laboratories that handle a large number of samples. mdpi.com

Table 2: UHPLC Method for Psychoactive Substance Analysis

Parameter Description Source
Column Poroshell 120 EC-C18 (2.1 × 75 mm, 2.7 µm) mdpi.com
Mobile Phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile mdpi.com
Flow Rate 0.4 mL/min mdpi.com
Run Time 9 minutes mdpi.com
Detection ESI-MS/MS mdpi.com

Mass Spectrometric Detection Methods

Mass spectrometry is the definitive detection method for the identification of this compound, providing detailed structural information based on the mass-to-charge ratio of the compound and its fragments.

A single quadrupole mass spectrometer is frequently used in conjunction with GC for the routine analysis of illicit drugs. researchgate.net This setup allows for the generation of mass spectra that can be compared against established libraries for identification. nih.gov In the analysis of this compound, both electron impact (EI) and chemical ionization (CI) can be used. researchgate.net The examination of mass spectra from the parent molecule and its derivatives can help in the structural identification of the side chain and substitutions on the aromatic ring. researchgate.net While highly effective, single quadrupole MS can sometimes face challenges with selectivity for structurally similar compounds. nih.gov

Tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole MS, making it the gold standard for confirmation and quantification. mdpi.commdpi.com This technique involves the selection of a specific precursor ion (typically the molecular ion of the analyte), its fragmentation through collision-induced dissociation (CID), and the detection of the resulting product ions. researchgate.net

Both GC-MS/MS and LC-MS/MS are extensively used for this compound analysis. nih.govnih.gov GC-MS/MS has been shown to be effective in differentiating regioisomers of bromoamphetamine analogs. nih.gov For example, chemical ionization (CI)-MS/MS analysis of the free bases allows for clear differentiation of 2-, 3-, and 4-positional isomers based on their unique fragmentation patterns. The spectra of 4-positional isomers show a tropylium cation at m/z 91 as the base peak, while 3-positional isomers are characterized by α-cleaved iminium cations as base peaks. nih.gov

LC-MS/MS, often operating in multiple reaction monitoring (MRM) mode, is a rapid and reliable method for the simultaneous identification and quantification of this compound and its precursors. researchgate.netnih.govnih.gov The dynamic MRM technique further enhances analysis by monitoring for specific analytes only during their expected elution time, optimizing the instrument's duty cycle. mdpi.com

Table 3: Differentiating Bromoamphetamine Regioisomers by CI-MS/MS

Isomer Position Characteristic Fragmentation Source
2-positional Product ions formed by dehydrogenation (m/z 132 for 2Br-AP) nih.gov
3-positional α-cleaved iminium cations as base peaks nih.gov
4-positional Tropylium cation (m/z 91) as the base peak nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in the analysis of novel psychoactive substances (NPS), including this compound. nih.govnih.gov Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability allows for the determination of a compound's elemental composition from its precise mass, which is a powerful feature for identifying unknown substances or confirming the identity of known ones like this compound in complex samples. unito.it

When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), HRMS provides structural information that serves as a molecular fingerprint. The fragmentation of this compound, like other phenethylamines, would be expected to follow characteristic pathways. Key fragmentation events typically involve cleavage of the bond between the alpha and beta carbons of the side chain, as well as fragmentations related to the substituted phenyl ring. nih.govresearchgate.net The high resolution of the analyzer ensures that the resulting product ions are also measured with high mass accuracy, aiding in their structural elucidation.

One of the primary advantages of HRMS in NPS analysis is the ability to perform data-independent acquisition (DIA). nih.gov This allows for the collection of comprehensive fragmentation data for all compounds present in a sample, enabling retrospective analysis. nih.govnih.gov If this compound was not initially a target analyte, previously collected HRMS data can be re-interrogated for its presence once its reference data becomes available, without needing to re-analyze the physical sample. nih.govnih.gov

Sample Preparation Techniques for Analytical Research

Effective sample preparation is crucial to isolate this compound from complex matrices such as blood, urine, or seized materials, thereby reducing interference and enhancing analytical sensitivity. nih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. nih.govnih.gov For basic compounds like this compound, a mixed-mode cation exchange SPE sorbent is often employed. This type of sorbent combines reversed-phase and ion-exchange mechanisms to achieve high selectivity. A typical SPE protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte. unitedchem.com

Table 1: Representative Solid Phase Extraction (SPE) Protocol for this compound

Step Procedure Purpose
1. Conditioning Pass 3 mL of methanol, followed by 3 mL of a pH 6.0 buffer through the mixed-mode SPE cartridge. unitedchem.com To activate the sorbent and create the appropriate chemical environment for analyte binding.
2. Sample Loading Apply the pre-treated sample (e.g., diluted urine) to the cartridge at a slow flow rate (1-2 mL/min). unitedchem.com To allow for the retention of this compound on the sorbent via hydrophobic and ionic interactions.
3. Washing Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol. unitedchem.com To remove acidic and neutral interferences from the matrix while the basic analyte remains bound.

| 4. Elution | Elute this compound with 3 mL of a basic organic solvent mixture, such as ethyl acetate/isopropanol/ammonium hydroxide (78:20:2). unitedchem.com | To disrupt the sorbent-analyte interaction by neutralizing the charge of the basic drug, allowing it to be released and collected. |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. benthamopen.com For the extraction of this compound, the pH of the aqueous sample is adjusted to a basic pH (typically >9) to neutralize the amine group. This converts the compound into its more nonpolar, "free base" form, which is readily extracted into a nonpolar organic solvent. researchgate.net

Table 2: General Liquid-Liquid Extraction (LLE) Protocol for this compound

Step Procedure Purpose
1. pH Adjustment Add a strong base (e.g., sodium hydroxide) to the aqueous sample (e.g., urine, blood) to raise the pH to approximately 10-11. researchgate.net To convert the protonated this compound salt into its neutral, organic-soluble free base form.
2. Extraction Add an immiscible organic solvent (e.g., ethyl acetate, chloroform, or a mixture) and vortex vigorously. benthamopen.comsemanticscholar.org To transfer the neutral this compound from the aqueous phase to the organic phase.
3. Phase Separation Centrifuge the mixture to separate the aqueous and organic layers. To achieve a clean separation of the two liquid phases.
4. Collection & Evaporation Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen. To concentrate the extracted analyte prior to analysis.

| 5. Reconstitution | Reconstitute the dried extract in a small volume of a suitable solvent (e.g., mobile phase) for instrumental analysis. | To prepare the final sample in a solvent compatible with the analytical instrument. |

Quantification and Validation Parameters in Research Matrices

To ensure that an analytical method for this compound is reliable and fit for its intended purpose, it must be properly validated. globalresearchonline.net Method validation establishes, through documented evidence, that the procedure consistently produces accurate and reproducible results. globalresearchonline.net Key validation parameters are defined by international guidelines. unodc.orgikm.org.my

Table 3: Key Method Validation Parameters for this compound Quantification

Parameter Description Typical Acceptance Criteria for Forensic/Toxicological Analysis
Specificity The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as endogenous matrix components or other drugs. unodc.org No significant interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Correlation coefficient (r²) > 0.99. clinmedjournals.org
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, with a stated degree of certainty. unodc.orgikm.org.my Signal-to-noise ratio ≥ 3:1. unodc.org
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. globalresearchonline.netikm.org.my Signal-to-noise ratio ≥ 10:1; Precision and accuracy within ±20%. ikm.org.mymdpi.com
Accuracy The closeness of the mean test results obtained by the method to the true value. It is often expressed as percent recovery. globalresearchonline.net Within ±15-20% of the nominal value. mdpi.com

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). globalresearchonline.netunodc.org | %RSD ≤ 15-20%. mdpi.com |

For amphetamine-related drugs in blood, validated methods have achieved LOQs of 20 ng/mL with accuracy between 89-118% and precision within 20%. mdpi.com Such performance would be a typical target for a validated this compound assay.

Application in Novel Psychoactive Substance (NPS) Research and Identification

The analytical frameworks described are central to the detection and characterization of this compound in the context of NPS research and surveillance. questdiagnostics.com As a phenethylamine (B48288) derivative, this compound belongs to a major class of NPS monitored by forensic and public health organizations. nih.gov

Forensic laboratories utilize these methods to identify this compound in seized materials like powders, tablets, or blotter paper. Public health and toxicology labs apply them to biological samples to investigate clinical intoxications or postmortem cases. nih.gov The relentless emergence of new NPS makes HRMS-based screening particularly valuable. nih.govnih.govquestdiagnostics.com These systems allow laboratories to build extensive spectral libraries and screen for hundreds of substances simultaneously. The ability to perform retrospective data mining is a crucial advantage, enabling the identification of emerging threats like this compound in previously analyzed samples, thereby providing insights into trends of use and prevalence. nih.gov

Regulatory and Scientific Classification Frameworks

International Control Mechanisms and Conventions

Brolamfetamine (B1667869) is controlled internationally under the 1971 United Nations Convention on Psychotropic Substances. guidetopharmacology.orgwikipedia.org It is classified as a Schedule I substance, a category reserved for substances with a high potential for abuse, posing a significant threat to public health, and having very limited or no recognized therapeutic value. wikipedia.orgunodc.org The Convention on Psychotropic Substances aims to coordinate international efforts to control psychoactive drugs. targetmol.com

The implications of being a Schedule I substance under this convention are significant. Parties to the treaty are obligated to prohibit all use of this compound except for scientific and very limited medical purposes, which must be conducted in government-controlled or specifically approved establishments. wikipedia.org This includes strict licensing requirements for manufacture, trade, and distribution. unodc.org

In addition to the UN convention, many countries have enacted their own legislation to control this compound, often reflecting its international classification. The following table summarizes the legal status of this compound in several jurisdictions:

CountryLegal Status/ScheduleAdditional Information
United States Schedule IClassified under the Controlled Substances Act, indicating a high potential for abuse and no currently accepted medical use. wikipedia.orgnih.gov
United Kingdom Class AControlled under the Misuse of Drugs Act 1971. wikipedia.org
Canada Schedule IListed as an analogue of amphetamine under the Controlled Drugs and Substances Act. wikipedia.org
Australia Schedule 9 (Prohibited Substance)Its manufacture, possession, sale, or use is prohibited except for approved medical or scientific research. wikipedia.org
Russia Schedule IPossession of a specified amount is a criminal offense. wikipedia.org

Categorization within Controlled Substances Schedules (Academic Perspective)

From an academic and scientific standpoint, the scheduling of this compound is based on its pharmacological profile as a potent hallucinogen. ncats.iova.gov It is classified as a psychedelic substance belonging to the phenethylamine (B48288) chemical class. wikipedia.org The primary mechanism of action for its psychedelic effects is its activity as a potent agonist of the serotonin (B10506) 5-HT2A receptor. wikipedia.orgncats.io

The scientific rationale for placing this compound in the most restrictive schedules is its high potential for abuse and the lack of accepted medical applications. nih.govdea.gov Substances are evaluated for scheduling based on their abuse liability, pharmacological effects, and risk to public health. unodc.org The classification of hallucinogens like this compound into Schedule I has been a subject of academic discussion, with some arguing that the placement was influenced by political as well as scientific considerations. wikipedia.org However, its potent psychoactive effects and potential for harm are key factors in its stringent control from a scientific perspective. ncats.io

Academic and Scientific Nomenclature within Legal Frameworks

In legal and scientific documents, this compound is identified by a variety of names and chemical identifiers to ensure precision and avoid ambiguity. The International Nonproprietary Name (INN) is this compound. wikipedia.org

The following table provides a summary of the key nomenclature and identifiers for this compound:

Identifier TypeIdentifier
International Nonproprietary Name (INN) This compound
IUPAC Name 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine wikipedia.orgnih.gov
CAS Registry Number 64638-07-9 (for the racemic mixture) nih.govnist.gov
Common Synonyms DOB (2,5-Dimethoxy-4-bromoamphetamine), Bromo-DMA wikipedia.org
Chemical Formula C₁₁H₁₆BrNO₂ nist.gov

It is important to note that this compound exists as a racemic mixture, meaning it contains two stereoisomers (R)- and (S)-Brolamfetamine. guidetopharmacology.org The compound can also be found in salt forms, such as this compound Hydrochloride and this compound Hydrobromide, which have their own specific identifiers. nih.govnih.gov

Future Directions and Research Gaps in Brolamfetamine Studies

Elucidating Comprehensive Molecular Interaction Profiles

Brolamfetamine (B1667869) is well-documented as an agonist at the serotonin (B10506) 5-HT₂ receptor subfamily, specifically the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂₋ receptors. wikipedia.org Its psychedelic effects are primarily attributed to its activity at the 5-HT₂ₐ receptor. ncats.io Due to its selectivity for the 5-HT₂ subfamily, it is frequently used in scientific research to study these receptors. wikipedia.orgncats.io However, its interaction profile is not fully characterized. Research has shown it to be a very weak agonist of the human trace amine-associated receptor 1 (TAAR1). wikipedia.org

Table 1: this compound Receptor Binding Affinities (Kᵢ, nM)

Receptor Target Binding Affinity (Kᵢ, nM)
5-HT₁ₐ 2,550–7,904 wikipedia.org
5-HT₁ₑ 941 wikipedia.org
5-HT₁₋ 636 wikipedia.org
5-HT₁ₑ 556–1,427 wikipedia.org
5-HT₂ₐ High Affinity (Specific values vary across studies) wikipedia.orgfrontiersin.org
5-HT₂ₑ High Affinity (Specific values vary across studies) wikipedia.orgfrontiersin.org
5-HT₂₋ High Affinity (Specific values vary across studies) wikipedia.orgfrontiersin.org

Note: Lower Kᵢ values indicate higher binding affinity. youtube.com

Advanced Analytical Method Development for Structural Characterization and Metabolite Tracing

The metabolism of this compound is not fully understood, though studies have identified key pathways. Research using gas chromatography-mass spectrometry (GC-MS) on human urine samples has identified the 5-O-desmethyl metabolite (2-methoxy-5-hydroxy-4-bromoamphetamine) as the major metabolite. researchgate.net

Future research requires the development of more advanced analytical techniques. High-throughput ion mobility-mass spectrometry (IM-MS) could be employed for rapid and detailed structural characterization of this compound and its metabolites, providing orthogonal data based on collision cross section (CCS) in addition to mass-to-charge ratio. washington.edu The use of stable isotope tracing, where a labeled version of this compound is administered in preclinical models, would allow for unambiguous tracking of its metabolic fate. nih.govfrontiersin.org Combining these techniques with spatially resolved metabolomics, such as mass spectrometry imaging (MSI), could reveal the distribution of the parent compound and its metabolites in specific brain regions, bridging the gap between whole-body metabolism and neuro-specific activity. nih.gov Such methods would help to determine whether any of this compound's metabolites are pharmacologically active and contribute to its extended duration of action.

Theoretical Modeling of Receptor Binding and Activation

Computational methods are increasingly valuable in predicting how ligands interact with receptors. mdpi.com For compounds related to this compound, homology models of the 5-HT₂ₐ receptor have been used to conduct virtual docking studies, identifying key amino acid residues like Phe339 and Phe340 as potential interaction sites for the ligand's N-benzyl moiety and phenethylamine (B48288) core, respectively. researchgate.net

A significant opportunity exists to apply and expand these theoretical models specifically to this compound. Future studies should utilize molecular dynamics simulations in conjunction with molecular docking to create more accurate and dynamic models of the this compound-receptor complex. plos.orgplos.org These advanced simulations can predict not only binding poses and affinities but also how the ligand induces conformational changes in the receptor to initiate signaling (efficacy). youtube.com Such models could be used to theoretically probe the reasons for this compound's high potency and selectivity for the 5-HT₂ receptor family compared to its analogs. wikipedia.org Furthermore, computational approaches can screen for potential interactions with other receptors, guiding future in-vitro binding assays and helping to build a more complete interaction profile. plos.orglongdom.org

Comparative Neurochemical Studies with Related Compounds in Preclinical Models

This compound belongs to the DOx family of substituted amphetamines and shares a core structure with other phenethylamines like 2C-B. psychonautwiki.org Comparative studies have shown that this compound has a higher efficacy in triggering 5-HT₂ receptor-mediated effects than the related compound DOI, despite similar active doses. wikipedia.org The removal of the alpha-methyl group from the this compound structure to form 2C-B results in a compound with lower affinity for the 5-HT₂ₐ receptor. psychonautwiki.orgchemeurope.com Unlike MDMA, this compound does not appear to activate protein kinase C (PKC) in the rodent brain, suggesting a different mechanism of action that is not dependent on the serotonin transporter (SERT). wikipedia.org

Future research should systematically expand these comparative studies in preclinical models. A key research gap is the direct, side-by-side comparison of this compound with a wider range of structurally related phenethylamines and amphetamines, including those with different halogen substitutions at the 4-position. frontiersin.orgnih.gov Such studies, examining effects on neurotransmitter efflux, receptor activation, and downstream signaling pathways, would help to build a detailed structure-activity relationship (SAR) map. nih.gov This would clarify how specific structural modifications—such as the bromine atom at the R₄ position or the α-methyl group—influence potency, efficacy, and receptor selectivity. psychonautwiki.org

Q & A

Q. Table 1. Key Analytical Parameters for this compound Characterization

TechniqueKey ParametersReference Standard
¹H NMRδ 2.5–3.5 (CH₂), δ 6.5–7.5 (aromatic)USP Amphetamines
HRMSm/z 274.03 (M+H⁺)NIST Library
HPLC (Chiral)Retention time: 8.2 min (R-enantiomer)Chiralpak AD-H

(Basic) What are the primary pharmacological effects of this compound, and how are they mechanistically studied?

Methodological Answer:
this compound acts as a serotonin (5-HT₂A) and dopamine receptor agonist, producing hallucinogenic and stimulant effects. Key methodologies include:

  • In Vitro Receptor Binding Assays : Radioligand competition studies (e.g., [³H]ketanserin for 5-HT₂A affinity) quantify IC₅₀ values .
  • Behavioral Models : Rodent head-twitch response (HTR) assays correlate 5-HT₂A activation with hallucinogenic potency .
  • Electrophysiology : Patch-clamp techniques measure dopamine transporter (DAT) inhibition in neuronal cultures .

(Advanced) How can researchers optimize synthetic protocols for this compound to ensure reproducibility and scalability?

Methodological Answer:
Optimization involves:

Route Selection : Bromination of 2,5-dimethoxyamphetamine using N-bromosuccinimide (NBS) in acetic acid, monitored by TLC .

Purity Control : Recrystallization from ethanol/water mixtures to achieve ≥98% purity (HPLC-UV) .

Enantiomeric Resolution : Use of (R)-(−)- or (S)-(+)-mandelic acid for chiral resolution .

Scalability : Pilot-scale reactions under inert atmospheres (N₂) to prevent bromine degradation .

Q. Critical Parameters :

  • Reaction temperature (20–25°C) to avoid over-bromination.
  • Solvent polarity adjustments to minimize byproducts (e.g., di-brominated analogs).

(Advanced) How should researchers address contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer:
Contradictions (e.g., half-life variability in human vs. rodent models) require:

Meta-Analysis Frameworks : Use PRISMA guidelines to systematically compare methodologies (e.g., dosing routes, analytical assays) .

Covariate Adjustment : Statistically control for variables like CYP2D6 polymorphism in human studies .

In Silico Modeling : Physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences .

Q. Example Workflow :

  • Step 1 : Replicate conflicting studies under standardized conditions (e.g., identical HPLC protocols) .
  • Step 2 : Apply the FINER criteria to evaluate feasibility of original study designs .

(Advanced) How can discrepancies between preclinical and clinical data on this compound’s neurotoxicity be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Dose Translation : Human equivalent dose (HED) calculations using body surface area (BSA) normalization .
  • Biomarker Validation : Measure glial fibrillary acidic protein (GFAP) in cerebrospinal fluid (CSF) as a neurotoxicity marker .
  • Ethical Replication : Use induced pluripotent stem cell (iPSC)-derived neurons to model human-specific toxicity without clinical trials .

Q. Table 2. Key Neurotoxicity Assessment Metrics

ModelMetricClinical Correlation
RodentGFAP elevationAstrocyte activation
iPSC NeuronsMitochondrial depolarizationAxonal degeneration

(Advanced) What methodological frameworks are recommended for studying this compound’s receptor binding kinetics?

Methodological Answer:
Advanced kinetic studies employ:

  • Surface Plasmon Resonance (SPR) : Real-time measurement of association/dissociation rates (ka/kd) for 5-HT₂A .
  • Molecular Dynamics (MD) Simulations : Predict binding pocket interactions (e.g., bromine’s role in hydrophobic anchoring) .
  • Radioligand Saturation Binding : Determine Bmax (receptor density) and Kd (affinity) in post-mortem brain tissues .

Q. Best Practices :

  • Validate findings across species (e.g., human vs. rat cortical membranes).
  • Use Schild regression analysis to confirm competitive antagonism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.